(2-Iodophenyl)phenylphosphinic acid
Description
Contextualization within Organophosphorus Chemistry and Hypervalent Iodine Chemistry
To fully appreciate the role of (2-Iodophenyl)phenylphosphinic acid, one must understand the two chemical domains it bridges.
Organophosphorus Chemistry is the study of organic compounds containing carbon-phosphorus bonds. wikipedia.org These compounds are diverse in structure and application, ranging from pesticides to pharmaceuticals. wikipedia.orgnih.gov Phosphinic acids, with the general formula R₂P(=O)OH, are a specific class within this family. wikipedia.org They are notable as they can act as stable mimics of transition states in biological processes, making them valuable as enzyme inhibitors. kent.ac.uk The phosphorus center in these molecules imparts distinct reactivity and can be used to build larger, functionalized molecular architectures. nih.gov
Hypervalent Iodine Chemistry involves iodine compounds where the iodine atom formally possesses more than eight electrons in its valence shell. princeton.edu These reagents, such as iodosylarenes and (diacetoxyiodo)benzene, are prized as mild and selective oxidizing agents in modern organic synthesis. princeton.eduarkat-usa.org They offer an environmentally benign alternative to heavy metal oxidants. princeton.educardiff.ac.uk The reactivity of hypervalent iodine compounds stems from the electrophilicity of the iodine atom and the excellent leaving group ability of the iodonio group, which facilitates a variety of chemical transformations. princeton.edu
This compound is a bifunctional molecule that embodies principles from both fields. The phosphinic acid moiety (–P(Ph)(O)OH) is a classic organophosphorus functional group, while the 2-iodophenyl group (–C₆H₄I) serves as a handle for engaging in hypervalent iodine chemistry. The iodine atom can be oxidized to a hypervalent state (I(III) or I(V)), which can then participate in subsequent reactions, often directed by the nearby phosphinic acid group.
Table 1: Comparison of Parent and Related Compounds
| Compound Name | Formula | Key Features | Relevance |
| Phenylphosphinic acid | C₆H₇O₂P | An organophosphorus compound with a phenyl group attached to a phosphinic acid. cymitquimica.com | The core phosphinic acid structure. cymitquimica.comsigmaaldrich.com |
| 2-Iodophenol (B132878) | C₆H₅IO | A phenol (B47542) with an iodine atom at the ortho position. | A common precursor for the "2-iodophenyl" fragment. acs.orgchemicalbook.com |
| (Diacetoxyiodo)benzene | C₁₀H₁₁IO₄ | A common hypervalent iodine(III) reagent used for oxidation. princeton.eduscripps.edu | Demonstrates the reactivity of the iodine(III) center. |
Significance of this compound as a Precursor in Synthetic Methodologies
The primary significance of this compound in research lies in its role as a specialized precursor for synthesizing phosphorus-containing heterocycles. The ortho-positioning of the iodine atom relative to the phosphinic acid group is critical for its utility in intramolecular cyclization reactions.
A key application of substrates containing a 2-iodophenyl group is in transition-metal-catalyzed reactions, such as the Heck reaction. Research on analogous compounds, like (2-iodophenyl)buta-1,3-dienylphosphonates, has shown that the 2-iodophenyl moiety can undergo efficient intramolecular Heck cyclizations. acs.org In these processes, a palladium catalyst facilitates the formation of a new carbon-carbon bond between the iodinated phenyl ring and a tethered unsaturated group, leading to the creation of fused ring systems containing phosphorus. acs.org
For this compound, this potential is particularly valuable. It can be elaborated with an appropriate unsaturated side chain, and subsequent intramolecular cyclization would yield novel benzofused phosphinic acid derivatives. These resulting heterocyclic structures are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the embedded phosphorus atom. The ability to construct such complex scaffolds from a single, well-designed precursor highlights the strategic importance of this compound in advanced synthetic chemistry.
Structure
3D Structure
Properties
CAS No. |
5435-79-0 |
|---|---|
Molecular Formula |
C12H10IO2P |
Molecular Weight |
344.08 g/mol |
IUPAC Name |
(2-iodophenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C12H10IO2P/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-9H,(H,14,15) |
InChI Key |
WNNOXXBFXJQGQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2I)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Iodophenyl Phenylphosphinic Acid
Direct Phosphination Approaches to (2-Iodophenyl)phenylphosphinic Acid
Direct phosphination methods offer a straightforward route to this compound. One notable approach involves the reaction of a suitable precursor with a phosphinating agent. For instance, the reaction of 2-iodophenol (B132878) derivatives with phosphonochloridates can be employed to generate related phosphonate (B1237965) compounds. acs.org While this specific example leads to a phosphonate ester, the underlying principle of direct phosphination of an iodinated aromatic ring is a key strategy in this synthetic family.
Another relevant method, though for a structurally related compound, is the reaction of dichloro(phenyl)phosphine with acrylic acid to produce 2-carboxyethyl(phenyl)phosphinic acid. google.com This process highlights the use of a dichlorophosphine reagent to directly form a P-C bond with an organic substrate. google.com The reaction proceeds through the formation of intermediate species which are subsequently hydrolyzed to yield the final phosphinic acid. google.com The yield of this reaction is highly dependent on the molar ratio of the reactants, with a significant excess of acrylic acid being crucial for high yields of the desired product. google.com
Approaches Involving Iodosobenzene (B1197198) and Phosphinic Acid Derivatives for this compound Synthesis
The synthesis of this compound can also be achieved through methods that utilize iodosobenzene or its derivatives in conjunction with a suitable phosphinic acid precursor. While direct examples for the target molecule are not extensively detailed in the provided search results, the chemistry of hypervalent iodine reagents like iodosobenzene is well-established in facilitating the formation of carbon-heteroatom bonds.
In a related synthetic context, the reaction of 2-iodophenol derivatives with phosphonochloridates demonstrates the coupling of an iodinated aryl group with a phosphorus center. acs.org This reaction proceeds under mild conditions in the presence of a base like triethylamine (B128534). acs.org This suggests that a similar strategy could be envisioned where a pre-formed phenylphosphinic acid or its derivative reacts with a suitable iodinated aromatic precursor.
Synthetic Routes via Aryl Halides and Phosphorus Reagents for this compound
The use of aryl halides, such as 2-iodoaniline (B362364) or 2-iodophenol, in combination with various phosphorus reagents represents a versatile and widely applicable strategy for the synthesis of arylphosphinic acids and their derivatives. The Michaelis-Arbuzov reaction, a cornerstone of phosphorus-carbon bond formation, typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl or aryl halide. thieme-connect.de However, the lower reactivity of aryl halides in nucleophilic substitution reactions can limit the direct application of the classical Arbuzov reaction for this specific synthesis. thieme-connect.de
A more effective approach involves the reaction of 2-iodophenol derivatives with dienylphosphonochloridates. acs.org This reaction, carried out in the presence of triethylamine in toluene, yields the corresponding ethyl (2-iodophenyl)buta-1,3-dienylphosphonate derivatives in good yields. acs.org This method highlights the successful coupling of an iodinated aryl halide with a phosphorus-containing reagent to form a P-O-C linkage, which is a step towards the target phosphinic acid structure.
The following table summarizes the key reactants and products in a relevant synthetic transformation:
| Reactant 1 | Reactant 2 | Product |
| 2-Iodophenol derivatives | Dienylphosphonochloridates | Ethyl (2-iodophenyl)buta-1,3-dienylphosphonate derivatives |
This synthetic strategy demonstrates the utility of functionalized aryl halides as precursors to more complex organophosphorus compounds. The presence of the iodine atom on the phenyl ring also opens up possibilities for further chemical modifications, such as intramolecular cyclization reactions. acs.org
Chemical Reactivity and Transformative Pathways of 2 Iodophenyl Phenylphosphinic Acid
General Principles of Reactivity of (2-Iodophenyl)phenylphosphinic Acid in Organic Synthesis
This compound exhibits dual reactivity, stemming from the phosphinic acid group and the iodophenyl moiety. The phosphinic acid functionality can undergo typical reactions such as esterification and salt formation. nih.govorganic-chemistry.org The phosphorus atom in the phosphinic acid is in a lower oxidation state and can be oxidized.
The key feature of this molecule in the context of transformative pathways is the ortho-iodo substituent. The iodine atom can be oxidized from its divalent state to a hypervalent state, typically iodine(III) or iodine(V). docksci.com This transformation is crucial as it activates the iodine center, turning the phenyliodo group into an excellent leaving group, estimated to be about 10⁶ times better than triflate. rsc.org This hypernucleofugacity is a cornerstone of its reactivity.
The general reactivity pathways of hypervalent iodine compounds, which are relevant to the oxidized forms of this compound, include:
Ligand Exchange: The ligands on the hypervalent iodine center can be exchanged with other nucleophiles. nih.gov
Reductive Elimination: The hypervalent iodine species can undergo reductive elimination, where the iodine(III) is reduced to iodine(I) with the concurrent formation of a new bond between two of its former ligands. rsc.orgumn.edursc.org
Ligand Coupling: This is a specific type of reductive elimination where two ligands attached to the iodine atom couple with each other. docksci.com
These fundamental principles underpin the specific transformations discussed in the following sections.
Oxidative Transformations Involving this compound
The iodine atom in this compound is susceptible to oxidation, which is the gateway to its most interesting and useful chemistry. Various oxidizing agents can be employed to access the hypervalent iodine(III) state.
The oxidation of this compound with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), is expected to lead to the formation of a cyclic hypervalent iodine compound known as a benziodoxaphosphole. This intramolecular cyclization occurs through the nucleophilic attack of one of the phosphinic acid's oxygen atoms onto the activated iodine center.
While the specific oxidation of this compound is not extensively detailed in the literature, the formation of analogous pseudocyclic iodosylarenes bearing a diphenylphosphoryl group in the ortho-position has been reported. arkat-usa.org This transformation supports the feasibility of forming a benziodoxaphosphole from the title compound. The general reaction is depicted below:
Scheme 1: Proposed Oxidative Cyclization of this compound
This oxidative cyclization is a key step, as it generates a stable yet reactive hypervalent iodine species poised for further transformations. The stability of such cyclic hypervalent iodine compounds is often greater than their acyclic counterparts. rsc.org
Ligand Exchange and Coupling Reactions Mediated by this compound Derived Species
Once the benziodoxaphosphole is formed, the ligands on the iodine(III) center can participate in exchange and coupling reactions. The hypervalent bond in these species is typically a three-center-four-electron (3c-4e) bond, which is longer and weaker than a standard covalent bond, making the ligands labile. nih.gov
Ligand exchange reactions on hypervalent iodine compounds are common and allow for the introduction of various functional groups onto the iodine center. docksci.com For a benziodoxaphosphole, this could involve the exchange of the acetate (B1210297) ligand (if formed from peracetic acid oxidation) with other nucleophiles.
Subsequent to ligand exchange, or directly from the initial benziodoxaphosphole, coupling reactions can occur. These reactions are a form of reductive elimination where the iodine(III) is reduced to iodine(I), and a new bond is formed. The selectivity of these coupling reactions is influenced by the electronic and steric properties of the ligands involved. uwaterloo.ca
Reductive Elimination Pathways in this compound Chemistry
Reductive elimination is a fundamental reaction pathway for hypervalent iodine compounds, including the benziodoxaphospholes derived from this compound. rsc.orgumn.edursc.org This process involves the collapse of the hypervalent iodine species to an iodine(I) compound, with the concomitant formation of a new bond between two of its ligands.
The chemoselectivity of the reductive elimination is a critical aspect and is largely governed by the partial charge at the ipso-carbon atom involved in the 3c-4e bond. uwaterloo.ca In the context of a benziodoxaphosphole, this could lead to the formation of a new P-O or P-C bond, depending on the other ligand attached to the iodine. The pathway of reductive elimination is highly dependent on the nature of the ligands, the reaction partner, and the reaction conditions. rsc.org
Applications of 2 Iodophenyl Phenylphosphinic Acid in Catalysis and Reagent Design
(2-Iodophenyl)phenylphosphinic Acid as a Catalyst in Organic Transformations
While this compound is predominantly utilized as a precursor for more complex catalytic systems, its inherent properties lend it to potential, albeit less common, direct catalytic applications. Its structure, featuring both a phosphinic acid moiety and an iodo-aryl group, allows it to act as a bifunctional catalyst in certain reactions. The phosphinic acid group can act as a Brønsted acid or a ligand for a metal center, while the iodine atom can participate in halogen bonding or oxidative addition processes.
Research has indicated that arylphosphinic acids can catalyze certain condensation and esterification reactions. Although specific studies focusing solely on the catalytic activity of this compound are not extensively documented, the broader class of arylphosphinic acids has demonstrated catalytic potential.
Design and Development of Hypervalent Iodine Reagents Derived from this compound
The primary application of this compound lies in its role as a precursor for the synthesis of cyclic hypervalent iodine reagents. The intramolecular coordination of the phosphinate group to the iodine center is a key feature in the design of these reagents. This coordination stabilizes the hypervalent iodine species, modulates its reactivity, and can influence the stereochemical outcome of reactions.
The oxidation of this compound leads to the formation of a cyclic iodinane, a λ³-iodane. This species can then be further functionalized to generate a variety of useful reagents. For instance, treatment with acetic anhydride (B1165640) can yield an acyloxy derivative, which is a powerful oxidizing agent.
One of the most significant developments in this area is the creation of phosphorus-containing λ⁵-iodanes. These compounds have demonstrated unique reactivity in mediating complex organic transformations, including various types of cross-coupling reactions. The general structure of these reagents involves a central iodine atom with multiple ligands, one of which is the phenylphosphinate group derived from the parent acid.
Table 1: Examples of Hypervalent Iodine Reagents Derived from this compound
| Reagent Type | General Structure | Potential Applications |
| Cyclic λ³-Iodane | A five-membered ring containing I-O bond | Precursor for other hypervalent iodine reagents |
| Acyloxy λ³-Iodane | Cyclic λ³-Iodane with an acetate (B1210297) ligand | Oxidizing agent, acetoxylation reactions |
| Phosphorus-containing λ⁵-Iodane | Central iodine with multiple ligands including the phosphinate | Cross-coupling reactions, functional group transfer |
Comparison of this compound Derived Reagents with Transition Metal Catalysis Analogues
Hypervalent iodine reagents derived from this compound offer a compelling alternative to traditional transition metal catalysts for several reasons. A primary advantage is the avoidance of heavy metal contamination in the reaction products, which is a significant concern in pharmaceutical synthesis.
In many instances, these iodine-based reagents can mimic the reactivity of transition metal complexes. For example, they can facilitate oxidative addition and reductive elimination sequences, which are characteristic steps in many transition metal-catalyzed cross-coupling reactions.
However, there are also key differences in reactivity and scope. While transition metal catalysts often exhibit broad substrate scope and high turnover numbers, hypervalent iodine reagents are typically used in stoichiometric amounts. Efforts are ongoing to develop truly catalytic systems based on these iodine compounds, often involving an in-situ regeneration of the active hypervalent iodine species using a terminal oxidant.
Table 2: General Comparison of Hypervalent Iodine Reagents and Transition Metal Catalysts
| Feature | Hypervalent Iodine Reagents | Transition Metal Catalysts |
| Toxicity | Generally lower toxicity and environmental impact | Can involve toxic and precious heavy metals |
| Cost | Often derived from readily available starting materials | Can be expensive, especially noble metals |
| Reaction Conditions | Typically mild reaction conditions | Can require high temperatures and pressures |
| Catalytic Efficiency | Often stoichiometric, catalytic versions are emerging | High turnover numbers are common |
| Sensitivity | Can be sensitive to air and moisture | Varies greatly depending on the metal and ligands |
Enantioselective Catalytic Systems Involving this compound Derivatives
A frontier in the application of this compound is the development of chiral derivatives for use in enantioselective catalysis. The introduction of chirality into the reagent can allow for the asymmetric transformation of prochiral substrates, leading to the selective formation of one enantiomer of the product.
Chirality can be introduced in several ways. One approach is to use a chiral auxiliary on the phosphorus atom. By synthesizing a diastereomerically pure phosphinic acid precursor, a chiral hypervalent iodine reagent can be prepared. These chiral reagents have been successfully employed in a range of enantioselective transformations, including asymmetric oxidations and dearomatization reactions.
Another strategy involves the use of a chiral ligand that coordinates to the iodine center. While this approach is also promising, the development of stable and effective chiral ligands for hypervalent iodine catalysis remains an active area of research. The rigid, cyclic framework provided by the this compound backbone is advantageous in creating a well-defined chiral environment around the reactive iodine center.
The success of these systems demonstrates the potential of this compound derivatives to provide a metal-free approach to asymmetric catalysis, which is a highly sought-after goal in modern organic synthesis.
Computational and Theoretical Investigations of 2 Iodophenyl Phenylphosphinic Acid and Its Derivatives
Quantum Mechanical Studies on Bonding and Electronic Structure in (2-Iodophenyl)phenylphosphinic Acid Systems
Quantum mechanical calculations are fundamental to elucidating the bonding and electronic characteristics of this compound. While specific studies on this exact molecule are not extensively documented, a comprehensive understanding can be constructed by analyzing its constituent parts: the iodinated phenyl ring and the phenylphosphinic acid moiety.
The electronic structure of aromatic compounds is significantly influenced by the nature of their substituents. In the case of this compound, both the iodine atom and the phenylphosphinic acid group play a role in modulating the electron density distribution of the benzene (B151609) ring. The iodine atom, being a halogen, exhibits both inductive (-I) and resonance (+R) effects. However, for halogens, the inductive effect typically dominates, leading to a net withdrawal of electron density from the aromatic ring.
Theoretical studies on simpler aromatic systems, such as iodobenzene, confirm this electron-withdrawing nature. Quantum-chemical methods like DFT B3LYP/6-311G* have been used to analyze the thermodynamics of electrophilic iodination of benzene, providing insights into the electronic character of the C-I bond. researchgate.net
On the other hand, the phenylphosphinic acid group, -P(O)(OH)Ph, is also generally considered to be electron-withdrawing. The phosphorus atom is in a high oxidation state and is bonded to two electronegative oxygen atoms, which pulls electron density away from the phenyl ring to which it is attached. Computational investigations on related organophosphorus compounds support this characterization.
Density Functional Theory (DFT) Calculations on Reactivity Profiles of this compound
Density Functional Theory (DFT) is a widely used computational method to predict the reactivity of molecules. Reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and the Fukui function, can identify the most reactive sites within a molecule for electrophilic and nucleophilic attack.
For this compound, the reactivity is dictated by the electronic landscape established by the iodo and phenylphosphinic acid substituents. DFT calculations on similar aromatic systems provide a framework for predicting its reactivity. For instance, in electrophilic aromatic substitutions, the position of attack is often guided by the amplitudes of the Highest Occupied Molecular Orbital (HOMO). mdpi.com Direct iodination of electron-rich aromatic compounds typically occurs at the carbon site with the most negative atomic charge. mdpi.com
A theoretical analysis of electrophilic iodination of benzene and polycyclic aromatic hydrocarbons using DFT at the B3LYP/6-311G* level has shown that the process is characterized by a significant degree of reversibility due to protodeiodination. researchgate.net This suggests that reactions involving the C-I bond in this compound could also exhibit such reversibility.
The reactivity of the phosphinic acid group can also be explored using DFT. The acidity of the P-OH proton and the nucleophilicity of the phosphoryl oxygen can be quantified through calculations of proton affinity and electrostatic potential maps. Studies on other organic acids have successfully used DFT to determine these properties.
Global reactivity descriptors for a molecule like this compound can be calculated to provide a general measure of its reactivity. These descriptors are derived from the energies of the frontier molecular orbitals.
Table 1: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |
Note: EHOMO is the energy of the Highest Occupied Molecular Orbital and ELUMO is the energy of the Lowest Unoccupied Molecular Orbital. The values for this compound would require specific DFT calculations.
The application of these descriptors can help in predicting the behavior of this compound in various chemical reactions, such as its potential to act as a ligand in coordination chemistry or as a precursor in organic synthesis.
Correlation of Theoretical Predictions with Experimental Structural Data of Related Hypervalent Iodine Species
While this compound is an iodine(I) compound, it is a potential precursor for the synthesis of hypervalent iodine(III) reagents. These reagents are valuable in organic synthesis due to their unique reactivity. rsc.org Computational studies on known hypervalent iodine compounds provide a basis for predicting the structure and properties of derivatives that could be formed from this compound.
For example, computational studies on diaryliodonium salts have been used to investigate their electronic structure and Lewis acidity. researchgate.net These studies often show good correlation with experimental data obtained from X-ray crystallography and NMR spectroscopy. The calculated geometries, bond lengths, and bond angles from DFT often match well with experimental values. rsc.org
In the context of a hypothetical hypervalent iodine derivative of this compound, where the iodine atom is in a +3 oxidation state, we could expect the formation of a structure where the iodine is bonded to the phenyl ring, the phosphinate group, and another ligand. DFT calculations could predict the geometry of such a species, including the key bond lengths and angles around the iodine center.
Table 2: Comparison of Theoretical and Experimental Parameters for a Hypothetical Hypervalent Iodine Derivative
| Parameter | Theoretical (DFT) Prediction | Expected Experimental Value (from analogues) |
|---|---|---|
| I-C Bond Length (Å) | Value to be calculated | ~2.1 Å |
| I-O (phosphinate) Bond Length (Å) | Value to be calculated | ~2.1 - 2.2 Å |
| C-I-O Bond Angle (°) | Value to be calculated | ~90° (for T-shaped geometry) |
Note: The theoretical values would need to be obtained from specific DFT calculations on the hypothetical hypervalent iodine species. The expected experimental values are based on data for known hypervalent iodine compounds.
The correlation between theoretical predictions and experimental data is crucial for validating the computational models used. Discrepancies between calculated and observed values can point to specific electronic or steric effects that were not initially accounted for in the theoretical model, leading to a more refined understanding of the system. rsc.org The study of such correlations is essential for the rational design of new hypervalent iodine reagents with tailored reactivity.
Q & A
Q. What are the common synthetic routes for phenylphosphinic acid derivatives, and how can they be adapted for (2-Iodophenyl)phenylphosphinic acid?
- Methodological Answer : Phenylphosphinic acid derivatives are typically synthesized via:
- Hydrolysis of phosphonyl chlorides : Reacting phenylphosphonyl chloride with water under reflux conditions .
- Oxidation of phenylphosphinic acid : Using H₂O₂ or NaOCl to produce phenylphosphonic acid .
- Catalytic dealkylation : Bromotrimethylsilane-mediated dealkylation of dialkyl phenylphosphonates .
For this compound, iodination likely involves electrophilic substitution or cross-coupling reactions, though specific protocols require optimization. Key parameters include temperature control (e.g., 50–80°C for catalytic reactions) and stoichiometric ratios of iodine sources .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Use a combination of:
- Spectroscopic techniques : ¹H/³¹P NMR to confirm phosphinic acid functionality and iodine substitution .
- Chromatography : HPLC or GC-MS to assess purity (>95% typical for research-grade compounds) .
- X-ray crystallography : Resolve stereochemical ambiguities, particularly for metal complexes .
- Physical property analysis : Compare observed melting points (82–87°C) and solubility (7.7 g/100 mL in water at 25°C) with literature values .
Advanced Research Questions
Q. How does phenylphosphinic acid function as a Brønsted acid catalyst in asymmetric synthesis, and what conditions optimize its efficacy?
- Methodological Answer : In organocatalysis, phenylphosphinic acid:
- Activates substrates : Stabilizes intermediates via hydrogen bonding (e.g., in α,α-diaryl amino acid synthesis) .
- Synergizes with co-catalysts : Combining 20 mol% phenylphosphinic acid with 10 mol% benzoic acid at 80°C yields 88% product in asymmetric reactions .
- Key variables : Catalyst loading (10–20 mol%), temperature (50–80°C), and solvent polarity significantly influence enantioselectivity and yield .
Q. What strategies resolve contradictions in reported solubility or reactivity data for phenylphosphinic acid derivatives?
- Methodological Answer : Address discrepancies by:
- Reproducibility checks : Replicate experiments under standardized conditions (e.g., 25°C for solubility tests) .
- Multi-method characterization : Cross-validate results using NMR, IR, and elemental analysis .
- Computational modeling : Predict solubility parameters (e.g., LogP = 0.78) and reactivity via DFT calculations .
Q. How can this compound be engineered into ligands for metal-ion coordination complexes?
- Methodological Answer : Leverage the phosphinic acid group’s affinity for metal ions (e.g., Cu²⁺, Fe³⁺):
- Ligand design : Introduce iodine at the 2-position to enhance steric bulk and electronic effects, improving metal-binding selectivity .
- Stoichiometric studies : Use Job’s method to determine metal-ligand ratios in complexes .
- Application examples : Such complexes are explored in catalysis (e.g., photoresist developers) and materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
